Ethyl (2R,4S)-4-hydroxytetrahydro-2H-pyran-2-carboxylate

Catalog No.
S15835272
CAS No.
M.F
C8H14O4
M. Wt
174.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl (2R,4S)-4-hydroxytetrahydro-2H-pyran-2-carbo...

Product Name

Ethyl (2R,4S)-4-hydroxytetrahydro-2H-pyran-2-carboxylate

IUPAC Name

ethyl (2R,4S)-4-hydroxyoxane-2-carboxylate

Molecular Formula

C8H14O4

Molecular Weight

174.19 g/mol

InChI

InChI=1S/C8H14O4/c1-2-11-8(10)7-5-6(9)3-4-12-7/h6-7,9H,2-5H2,1H3/t6-,7+/m0/s1

InChI Key

QTTRVQVEPJZWQD-NKWVEPMBSA-N

Canonical SMILES

CCOC(=O)C1CC(CCO1)O

Isomeric SMILES

CCOC(=O)[C@H]1C[C@H](CCO1)O

Ethyl (2R,4S)-4-hydroxytetrahydro-2H-pyran-2-carboxylate is a chemical compound with the molecular formula C8H14O4C_8H_{14}O_4 and a molecular weight of approximately 174.19 g/mol. This compound features a tetrahydrofuran ring structure that is functionalized with a hydroxyl group and an ethyl ester. The specific stereochemistry at the 2R and 4S positions contributes to its unique properties and potential biological activities. The compound is primarily known for its applications in organic synthesis and medicinal chemistry.

Typical of esters and alcohols:

  • Esterification: It can react with carboxylic acids to form new esters.
  • Hydrolysis: Under acidic or basic conditions, this compound can hydrolyze to yield the corresponding alcohol and carboxylic acid.
  • Reduction: The hydroxyl group can be further reduced to form a corresponding alkane or alcohol.
  • Oxidation: The hydroxyl group may also undergo oxidation to form a carbonyl compound.

These reactions are significant in synthetic organic chemistry, particularly in the development of more complex molecules.

Several methods can be employed to synthesize Ethyl (2R,4S)-4-hydroxytetrahydro-2H-pyran-2-carboxylate:

  • Starting from Tetrahydrofuran Derivatives: One common approach involves the reaction of tetrahydrofuran derivatives with ethyl acetoacetate under acidic conditions to yield the desired pyran structure.
  • Via Cyclization Reactions: Another method may involve cyclization reactions of appropriate precursors containing hydroxyl and carboxylic acid functionalities.
  • Enzymatic Methods: Biocatalysis using specific enzymes could provide a more environmentally friendly route to synthesize this compound with high stereoselectivity.

These methods highlight the versatility in synthesizing this compound, allowing for variations in yield and purity.

Ethyl (2R,4S)-4-hydroxytetrahydro-2H-pyran-2-carboxylate has potential applications in:

  • Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.
  • Pharmaceutical Development: Its unique structure may lend itself to drug discovery efforts targeting specific biological pathways.
  • Flavor and Fragrance Industry: Compounds similar in structure are often used as flavoring agents due to their pleasant odors.

Several compounds share structural similarities with Ethyl (2R,4S)-4-hydroxytetrahydro-2H-pyran-2-carboxylate:

Compound NameCAS NumberNotable Features
Ethyl cis-4-hydroxytetrahydropyran-2-carboxylate2570276-53-6Similar ester functionality; potential for different biological activities due to stereochemistry.
Ethyl 2-(hydroxymethyl)tetrahydro-2H-pyran-2-carboxylate86690128Contains an additional hydroxymethyl group; may exhibit different reactivity patterns.
(2R,3R,4S,5R,6R)-2-(Acetoxymethyl)-6-hydroxytetrahydro-2H-pyran-3,4,5-triyl triacetate3947-62-4More complex structure; potential for unique interactions due to multiple acetoxy groups.

Uniqueness

The uniqueness of Ethyl (2R,4S)-4-hydroxytetrahydro-2H-pyran-2-carboxylate lies in its specific stereochemistry (particularly the 2R and 4S configurations), which can significantly influence its chemical behavior and biological activity compared to other similar compounds. Its relatively simple structure combined with functional groups makes it an attractive candidate for further research in both synthetic chemistry and pharmacology.

XLogP3

0.3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

174.08920892 g/mol

Monoisotopic Mass

174.08920892 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-15-2024

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